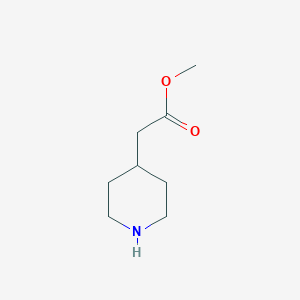

Methyl 4-piperidineacetate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-piperidineacetate typically involves the esterification of 4-piperidineacetic acid with methanol in the presence of an acid catalyst . The reaction conditions are generally mild, with the reaction being carried out at room temperature or slightly elevated temperatures. The process involves the following steps:

- Dissolving 4-piperidineacetic acid in methanol.

- Adding a catalytic amount of sulfuric acid or hydrochloric acid.

- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Neutralizing the reaction mixture with a base such as sodium bicarbonate.

- Extracting the product with an organic solvent such as dichloromethane.

- Purifying the product by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated systems and reactors allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-piperidineacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-piperidineacetic acid.

Reduction: Reduction of the ester group can yield 4-piperidineethanol.

Substitution: The ester group can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products:

Oxidation: 4-Piperidineacetic acid.

Reduction: 4-Piperidineethanol.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl 4-piperidineacetate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a crucial role in developing:

- Analgesics : This compound has been linked to the synthesis of potent narcotic analgesics, including remifentanil, which is known for its rapid onset and short duration of action .

- Anti-inflammatory Drugs : Its derivatives have shown promise in creating medications that target inflammation pathways, making them useful in treating conditions like arthritis .

Neuroscience Research

In neuroscience, this compound is employed to study neurotransmitter systems. Research indicates that it can influence the mechanisms of action for treatments aimed at neurological disorders such as:

- Alzheimer's Disease : Studies have suggested that compounds derived from this compound may inhibit acetylcholinesterase, potentially improving cholinergic functions and cognitive performance .

- Parkinson's Disease : Its derivatives are being investigated for their ability to modulate neurotransmitter release and improve motor function in animal models .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It facilitates:

- C-H Activation Reactions : The compound is involved in C-2 arylation processes through transition metal-catalyzed sp³ C-H activation, allowing for the development of new chemical entities with diverse biological activities .

- Polymer Chemistry : It has applications in formulating polymers and coatings, enhancing their properties such as flexibility and durability .

Biochemical Applications

This compound is significant in biochemical research, particularly in designing enzyme inhibitors:

- Therapeutic Targets : Compounds derived from this acetate have been shown to inhibit specific enzymes involved in disease processes, providing a pathway for developing targeted therapies .

- Cancer Research : Some studies indicate that derivatives exhibit antiproliferative properties against various cancer cell lines, suggesting potential applications in oncology .

Material Science

The compound is also explored within material science for its potential use in:

- Coatings and Polymers : Research has indicated that this compound can enhance the properties of materials used in various industrial applications, including coatings that require specific physical characteristics .

Case Study 1: Analgesic Development

A study highlighted the synthesis of remifentanil from this compound, demonstrating its efficacy as a rapid-onset analgesic with minimal side effects during surgical procedures. The study emphasized the importance of this compound as a precursor for developing new pain management therapies.

Case Study 2: Neuroprotective Properties

Research investigating the neuroprotective effects of this compound derivatives found significant improvements in cognitive function among treated subjects with neurodegenerative conditions. The findings suggest potential therapeutic avenues for diseases like Alzheimer's.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Analgesics (e.g., remifentanil) | Rapid onset; effective pain relief |

| Neuroscience Research | Cognitive enhancement | Potential AChE inhibition |

| Organic Synthesis | Building block for complex molecules | Facilitates C-H activation reactions |

| Biochemical Applications | Enzyme inhibitors | Targeted therapies for various diseases |

| Material Science | Coating formulations | Improved material properties |

Mecanismo De Acción

The mechanism of action of Methyl 4-piperidineacetate involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by modulating neurotransmitter systems in the central nervous system . It may act as an agonist or antagonist at certain receptor sites, influencing the release and uptake of neurotransmitters . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique chemical structure allows it to interact with various biological systems .

Comparación Con Compuestos Similares

Methyl 4-piperidineacetate can be compared with other similar compounds, such as:

4-Piperidineacetic acid: The parent compound from which this compound is derived.

4-Piperidineethanol: A reduction product of this compound.

Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity . Its versatility as a building block in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development .

Actividad Biológica

Methyl 4-piperidineacetate, also known as methyl 2-(piperidin-4-yl)acetate, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Profile

- Chemical Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- CAS Number : 168986-49-0

This compound exhibits a variety of biological activities primarily linked to its interaction with neurotransmitter systems and enzymes.

- Neurotransmitter Modulation : The compound acts on the central nervous system (CNS), potentially influencing neurotransmitter levels and activity. It is particularly noted for its interaction with acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, which is essential for memory and learning processes .

- Biochemical Pathways : Piperidine derivatives, including this compound, are known to affect multiple biochemical pathways, leading to various cellular responses. These include anti-inflammatory effects and potential applications in treating neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics:

- Blood-Brain Barrier Penetration : Due to its lipophilic nature, the compound readily crosses the blood-brain barrier, making it suitable for CNS-targeted therapies .

- Metabolism : Upon administration, this compound is hydrolyzed by AChE to yield hydrophilic metabolites that are retained in the brain, enhancing its therapeutic potential in neurological conditions .

Biological Activities

This compound has been associated with several biological activities:

- Anticancer Activity : Research indicates that piperidine derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth .

- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial effects, although specific data on this activity is limited.

- Neurological Effects : The compound has shown promise in modulating cognitive functions and may be beneficial in treating conditions like Alzheimer's disease due to its effect on AChE activity .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Study on AChE Activity : A study demonstrated that this compound significantly inhibited AChE activity in vitro, suggesting its potential use as a therapeutic agent in Alzheimer's disease treatment .

- In Vivo Studies : Biodistribution studies using radiolabeled versions of piperidine derivatives showed rapid accumulation in brain regions associated with high AChE activity, indicating effective targeting for neurological applications .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl 2-piperidin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUIHMBRJVKANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363927 | |

| Record name | Methyl 4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168986-49-0 | |

| Record name | Methyl 4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168986-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research highlights Methyl 4-piperidineacetate as a major component of Punica granatum ethanolic extract. What is known about how this compound might contribute to the larvicidal and repellent effects observed against mosquitoes?

A1: While the research identifies this compound as a main component in the Punica granatum extract, it does not directly investigate the specific mechanism of action of this compound on mosquitoes. [] Further research is needed to understand if this compound is solely responsible for the observed effects or if it acts synergistically with other components of the extract. Studies focusing on the interaction of this compound with mosquito larval and adult targets, such as neurological receptors or developmental pathways, could elucidate its role in larvicidal and repellent activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.